2-Methylnonan-1-amine
Overview
Description
2-Methylnonan-1-amine, also known as 2-methyl-1-nonanamine, is an organic compound with the molecular formula C10H23N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is a liquid at room temperature and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing primary amines like 2-Methylnonan-1-amine is through the nucleophilic substitution of haloalkanes with ammonia.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methylnonan-1-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or acid chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Imines or oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-Methylnonan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylnonan-1-amine involves its interaction with various molecular targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with other molecules, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its use, such as enzyme interactions in biological systems or catalytic roles in chemical reactions .
Comparison with Similar Compounds
1-Decylamine: Similar in structure but lacks the methyl group at the second carbon.
2-Methylhexan-1-amine: Shorter carbon chain but similar functional group arrangement.
2-Methylundecan-1-amine: Longer carbon chain with similar functional group arrangement
Uniqueness: 2-Methylnonan-1-amine is unique due to its specific carbon chain length and the position of the methyl group, which can influence its physical properties and reactivity compared to other similar amines .
Properties
IUPAC Name |
2-methylnonan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHZZTIELHYAAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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